

Application Note: Particle Size Analysis of Lanthanum Oxalate Powders

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Compound of Interest

Compound Name: Lanthanum oxalate

Cat. No.: B1582769

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Introduction

Lanthanum oxalate ($\text{La}_2(\text{C}_2\text{O}_4)_3 \cdot n\text{H}_2\text{O}$) is a critical precursor in the synthesis of high-purity lanthanum oxide (La_2O_3), which has extensive applications in catalysis, ceramics, optics, and pharmaceuticals. The particle size distribution (PSD) of the initial **lanthanum oxalate** powder is a crucial quality attribute as it significantly influences the material's bulk properties, such as flowability, packing density, and dissolution rate. Furthermore, the PSD of the precursor directly impacts the morphology, surface area, and reactivity of the final lanthanum oxide product.

Laser diffraction is a widely adopted and robust technique for particle size analysis, offering rapid, reproducible, and high-resolution measurements across a broad range of sizes, from nanometers to millimeters. This application note provides a detailed protocol for the particle size analysis of **lanthanum oxalate** powders using laser diffraction, covering both wet and dry dispersion methods.

Data Presentation

The particle size distribution of **lanthanum oxalate** powders can vary significantly depending on the synthesis method (e.g., precipitation conditions). The following table presents illustrative data for two hypothetical batches of **lanthanum oxalate**, demonstrating typical PSD parameters obtained by laser diffraction.

Sample ID	Dispersion Method	D10 (µm)	D50 (µm)	D90 (µm)	Span
LaOx-Batch-01	Wet Dispersion	8.5	25.2	58.9	2.00
LaOx-Batch-02	Dry Dispersion	15.3	45.8	95.1	1.74

- D10, D50, and D90 represent the particle diameters at which 10%, 50%, and 90% of the sample's volume is comprised of smaller particles, respectively.[\[1\]](#)[\[2\]](#)
- The D50, or median, provides a central point of the distribution.
- The Span $((D90 - D10) / D50)$ is a measure of the broadness of the distribution.[\[3\]](#)

Experimental Protocols

The following protocols outline the procedures for particle size analysis of **lanthanum oxalate** powders using laser diffraction with both wet and dry dispersion methods. These are generalized protocols and may require optimization based on the specific instrumentation (e.g., Malvern Mastersizer, Horiba LA-960) and the physical properties of the powder.

Wet Dispersion Method

The wet dispersion method is often preferred for fine powders as it can effectively break up agglomerates and provide a stable, representative suspension for analysis.

3.1.1. Materials and Equipment

- Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer 3000 with Hydro MV or Hydro SV dispersion unit)
- **Lanthanum Oxalate** Powder Sample
- Dispersant (e.g., Deionized water, Ethanol, Isopropanol)
- Surfactant (if required, e.g., sodium hexametaphosphate)

- Spatula
- Beaker
- Ultrasonic Bath or Probe

3.1.2. Protocol

- System Preparation:
 - Ensure the laser diffraction instrument is powered on and has been allowed to warm up according to the manufacturer's specifications.
 - Perform a background measurement with the chosen dispersant to ensure the system is clean. The background should be stable and within acceptable limits.
- Dispersant Selection:
 - Select a dispersant in which **lanthanum oxalate** is insoluble. Deionized water is a common choice.
 - Perform a simple vial test to check for insolubility and wetting. If the powder does not wet easily (floats on the surface), a small amount of surfactant may be added to the dispersant.
- Sample Preparation:
 - Prepare a stock suspension by adding a small, representative amount of **lanthanum oxalate** powder to a beaker containing the dispersant. The exact amount will depend on the instrument and sample properties.
 - To break up agglomerates, sonicate the suspension in an ultrasonic bath for 2-5 minutes. The duration of sonication should be optimized to ensure complete dispersion without causing particle fracture.
- Measurement:

- With the stirrer in the dispersion unit running at a speed sufficient to maintain a homogeneous suspension (e.g., 2000-2500 rpm), slowly add the prepared sample suspension dropwise until the obscuration (a measure of laser signal reduction) is within the optimal range for the instrument (typically 10-20%).
- Allow the measurement to stabilize for a few seconds.
- Acquire at least three consecutive measurements to ensure reproducibility. The results should be consistent between measurements.
- Data Analysis:
 - Use the Mie theory for data analysis, which requires the refractive index (RI) and absorption index of both the **lanthanum oxalate** and the dispersant. A typical RI for lanthanum compounds is around 1.57. The absorption index is generally assumed to be 0.01 for non-absorbing particles.
 - Record the D10, D50, and D90 values, as well as the span of the distribution.

Dry Dispersion Method

The dry dispersion method is advantageous for its speed and for analyzing powders in their native state, which is particularly useful for moisture-sensitive materials.

3.2.1. Materials and Equipment

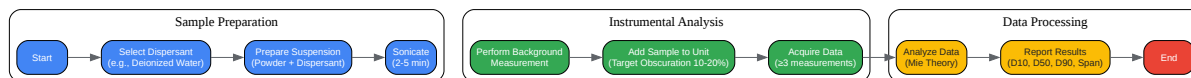
- Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer 3000 with Aero S dry powder disperser)
- **Lanthanum Oxalate** Powder Sample
- Spatula
- Compressed, dry air source

3.2.2. Protocol

- System Preparation:

- Ensure the instrument and the dry dispersion unit are clean.
- Perform a background measurement to zero the detectors.
- Sample Loading:
 - Place a representative amount of the **lanthanum oxalate** powder onto the sample tray of the dry powder disperser.
- Method Development (Pressure Titration):
 - The key parameter in dry dispersion is the air pressure, which provides the energy to deagglomerate the powder.
 - Perform a pressure titration by measuring the particle size at increasing air pressures (e.g., from 0.5 to 4 bar).
 - Plot the D50 value against the air pressure. Initially, the particle size will decrease as agglomerates are broken up. A plateau in the particle size indicates optimal dispersion. A further decrease in particle size at higher pressures may suggest particle fracture. Select the pressure within the stable plateau region for the analysis.
- Measurement:
 - Set the optimized air pressure and sample feed rate.
 - Start the measurement. The instrument will automatically feed the sample through the measurement zone.
 - Acquire at least three replicate measurements to ensure the sampling and dispersion are reproducible.
- Data Analysis:
 - As with the wet method, use the Mie theory with the appropriate refractive and absorption indices.
 - Record the D10, D50, D90, and span values.

Diagrams



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Caption: Workflow for Wet Dispersion Particle Size Analysis.



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Caption: Workflow for Dry Dispersion Particle Size Analysis.

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